4-Amino-3,5-dimethylbenzamide

Descripción general

Descripción

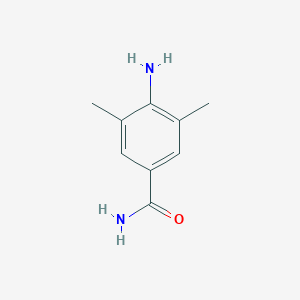

4-Amino-3,5-dimethylbenzamide is a benzamide derivative characterized by an amino group at the para position (C4) and methyl groups at the meta positions (C3 and C5) on the benzene ring. This substitution pattern confers unique physicochemical properties, such as enhanced solubility and stability, compared to simpler benzamides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dimethylbenzamide typically involves the following steps:

Nitration: The starting material, 3,5-dimethylbenzoic acid, is nitrated to form 4-nitro-3,5-dimethylbenzoic acid.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation: The resulting 4-amino-3,5-dimethylbenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine source.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides.

Aplicaciones Científicas De Investigación

4-Amino-3,5-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Amino-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs in the Benzamide Family

The biological and chemical properties of 4-amino-3,5-dimethylbenzamide are strongly influenced by its substitution pattern. Below is a comparative analysis with key structural analogs:

| Compound Name | Structural Features | Biological Activity/Unique Properties | Source |

|---|---|---|---|

| This compound | Amino (C4), methyl (C3, C5) | Enhanced receptor binding due to electron-donating methyl groups; potential CNS activity | |

| 4-Methoxy-N,3,5-trimethylbenzamide | Methoxy (C4), methyl (N, C3, C5) | Improved metabolic stability; anticancer activity in preliminary studies | |

| 4-Amino-3,5-dimethylbenzoic acid | Carboxylic acid (C1) instead of amide | Higher solubility but reduced membrane permeability; used in neurotransmitter synthesis | |

| 3,5-Dimethylbenzamide | Methyl (C3, C5); lacks amino group | Limited biological activity due to absence of amino functionality | |

| N-Methylbenzamide | Methyl (N); no substituents on benzene ring | Minimal target engagement; primarily a synthetic intermediate |

Key Findings :

- The amino group at C4 in this compound is critical for hydrogen bonding with biological targets, as seen in neurotransmitter-related pathways .

- Methyl groups at C3 and C5 enhance lipophilicity, improving blood-brain barrier penetration compared to 4-amino-3,5-dimethylbenzoic acid .

Heterocyclic and Functionalized Derivatives

Compounds with heterocyclic cores or additional functional groups exhibit divergent properties:

Key Findings :

- Heterocyclic cores (e.g., triazoles, triazines) introduce rigidity and diverse binding modes compared to planar benzamides .

- Chloro and alkoxy substituents (e.g., in 3,5-dichloro-N-...benzamide) enhance electrophilicity, favoring covalent interactions with biological targets .

Positional Isomers and Oxidation States

The position of substituents and oxidation state of the benzene ring significantly alter activity:

| Compound Name | Structural Features | Biological Activity/Unique Properties | Source |

|---|---|---|---|

| 4-Amino-2,6-dimethylbenzaldehyde | Amino (C4), methyl (C2, C6); aldehyde group | Precursor in Schiff base synthesis; moderate anti-inflammatory activity | |

| 4-Amino-2,6-dimethylbenzoic acid | Oxidized form of the above (carboxylic acid) | Higher acidity; used in metal chelation studies |

Key Findings :

- Aldehyde and carboxylic acid derivatives of 4-amino-dimethylbenzamide analogs show reduced bioavailability but are valuable as synthetic intermediates .

- Positional isomers (e.g., 2,6-dimethyl vs. 3,5-dimethyl) alter steric and electronic profiles, affecting target selectivity .

Actividad Biológica

4-Amino-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it targets the urokinase-type plasminogen activator (uPA) , which plays a crucial role in fibrinolysis and tissue remodeling. The compound likely alters the activity of uPA, influencing biochemical pathways related to blood clot dissolution and cellular migration.

Biochemical Pathways

The interaction with uPA suggests that this compound may impact various signaling pathways involved in cancer progression and metastasis. The modulation of these pathways could potentially lead to therapeutic applications in cancer treatment.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of compounds containing the 4-(aminomethyl)benzamide fragment were synthesized and evaluated for their cytotoxicity against several cancer cell lines. These compounds exhibited significant inhibitory activity against receptor tyrosine kinases (RTKs), including EGFR and HER-2. Notably, certain analogues demonstrated over 90% inhibition at low concentrations (10 nM) against EGFR .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against hepatitis B virus (HBV). Research indicates that benzamide derivatives can significantly reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids through interaction with HBV core proteins. This mechanism differentiates them from other antiviral agents and suggests a unique pathway for inhibiting HBV replication .

Case Studies

- Anticancer Activity : In a study evaluating various benzamide derivatives, compounds containing the 4-(aminomethyl)benzamide structure were found to be effective against multiple solid tumor cell lines. The most potent inhibitors showed strong binding affinities to EGFR and other RTKs, indicating their potential as targeted therapies in oncology .

- Antiviral Studies : A group of benzamide derivatives was tested for their ability to inhibit HBV replication. The results revealed that these compounds could effectively disrupt the assembly process of HBV nucleocapsids, leading to decreased viral loads in treated cells .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-3,5-dimethylbenzamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves coupling 3,5-dimethylbenzoic acid derivatives with amines. A widely used method employs coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for amide bond formation . For brominated analogs, regioselective bromination using N-bromosuccinimide (NBS) at 80°C in the presence of radical initiators can introduce halogens at specific positions . Reaction yields are influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Temperature : Bromination reactions require controlled heating (80–100°C) to avoid side products.

- Catalyst loading : DMAP (5–10 mol%) optimizes amidation kinetics.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 331 [M⁺] for brominated derivatives) and fragment patterns confirm structural integrity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: This compound serves as:

- Enzyme Inhibitor Scaffolds : Derivatives interact with inflammatory targets (e.g., IKK-2) by mimicking natural substrates, studied via molecular docking and in vitro kinase assays .

- Antimicrobial Agents : Substituents like halogen atoms enhance activity against Gram-positive bacteria. Researchers use broth microdilution assays (MIC values) to quantify efficacy .

- Pharmacophore Models : The benzamide core is modified with electron-withdrawing groups (e.g., -NO₂, -Cl) to optimize binding to therapeutic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or substituent effects. Strategies include:

- Comparative Assays : Test derivatives under identical conditions (e.g., pH, cell lines) to isolate structure-activity relationships (SAR). For example, 3,5-dichloro analogs show higher antimicrobial activity than fluoro-substituted variants .

- Metabolic Stability Studies : Use liver microsomes to assess whether conflicting in vivo/in vitro results stem from rapid metabolite degradation .

- Computational Validation : Apply molecular dynamics simulations to reconcile divergent enzyme inhibition data .

Q. What strategies optimize the regioselective functionalization of this compound in complex organic syntheses?

Methodological Answer: Regioselectivity is controlled via:

- Directing Groups : The amine (-NH₂) directs electrophilic substitution to the para position. For example, bromination with NBS selectively targets the 2-position in the presence of radical-stabilizing groups .

- Protection/Deprotection : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to enable orthogonal functionalization of other sites .

- Metal Catalysis : Ruthenium-catalyzed C–H activation enables arylation at sterically hindered positions without pre-functionalization .

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations:

- Charge Distribution Analysis : Predicts nucleophilic/electrophilic sites by mapping electrostatic potential surfaces (e.g., negative charge localized on the carboxamide oxygen) .

- Reaction Mechanism Elucidation : Models transition states for amide bond formation, identifying rate-limiting steps (e.g., proton transfer in DCC-mediated coupling) .

- Spectroscopic Correlations : Simulates IR and NMR spectra to validate experimental data, resolving ambiguities in peak assignments .

Propiedades

IUPAC Name |

4-amino-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFMYUFOFXWGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649610 | |

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-44-7 | |

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.